molecular formula C8H11N B7902178 Bicyclo[2.2.1]heptane-1-carbonitrile

Bicyclo[2.2.1]heptane-1-carbonitrile

Cat. No.: B7902178
M. Wt: 121.18 g/mol
InChI Key: OJDABTNGJHBQFD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-carbonitrile: is an organic compound characterized by its bicyclic structure, which consists of two fused rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reactions: One common method for synthesizing bicyclo[2.2.1]heptane-1-carbonitrile involves a formal [4 + 2] cycloaddition reaction.

    Photochemical Reactions: Another approach involves the photorearrangement of related compounds, such as bicyclo[2.2.1]heptene-2-carbonitrile.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, are likely applied to produce this compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bicyclo[2.2.1]heptane-1-carbonitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

Chemistry: Bicyclo[2.2.1]heptane-1-carbonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It serves as a scaffold for designing new drugs and bioactive molecules .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it valuable for producing high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.1]heptane-1-carbonitrile is unique due to its specific carbonitrile functional group, which imparts distinct reactivity and stability compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDABTNGJHBQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.1]heptane-1-carbonitrile
Reactant of Route 2
Bicyclo[2.2.1]heptane-1-carbonitrile
Reactant of Route 3
Bicyclo[2.2.1]heptane-1-carbonitrile
Reactant of Route 4
Bicyclo[2.2.1]heptane-1-carbonitrile
Reactant of Route 5
Bicyclo[2.2.1]heptane-1-carbonitrile
Reactant of Route 6
Bicyclo[2.2.1]heptane-1-carbonitrile

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